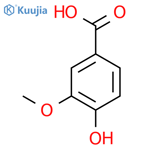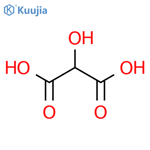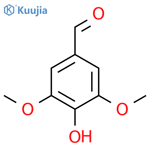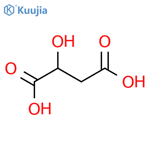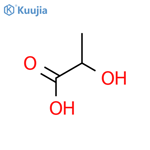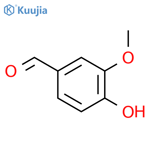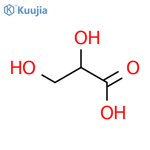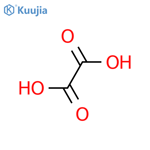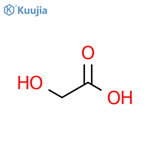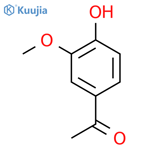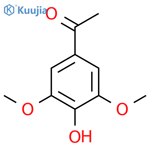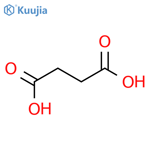- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941
Cas no 123-08-0 (4-Hydroxybenzaldehyde)

4-Hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxybenzaldehyde
- 4-FORMYLPHENOL
- (4-HYDROXYPHENYL)METHANAL
- AKOS B004220
- FEMA 3984
- PARA HYDROXY BENZALDEHYDE
- PHB
- P-HYDROXYBENZALDEHYDE
- 4-hydroxy-benzaldehyd
- 4-hydroxybenzaldehyde,p-formylphenol,4-formylphenol
- 4-Hydroxybenzenecarbonal
- Benzaldehyde, p-hydroxy-
- benzaldehyde,-hydroxy-
- p-Formylphenol
- p-hydroxy-benzaldehyd
- p-Hydroxybenzaldlehyde
- p-Oxybenzaldehyde
- USAF m-6
- P-Hydroxybenzaldehyde (PHBA)
- HYDROXYBENZALDEHYDE, 4-(RG)
- PHBA
- EPP-175
- [ "p-Formylphenol" ]
- PARA-FORMYLPHENOL
- Benzaldehyde, 4-hydroxy-
- Parahydroxybenzaldehyde
- 4-HYDROXY-BENZALDEHYDE
- 4-Hydroxy benzaldehyde
- p-Hydroxy-benzaldehyde
- Para-Hydroxybenzaldehyde
- PARA-HYDROXY BENZALDEHYDE
- RGHHSNMVTDWUBI-UHFFFAOYSA-N
- O1738X3Y38
- Benz
- usafm-6
- AKOS BBS-00003195
- ConMedNP.3007
- 123-08-0
-
- MDL: MFCD00006939
- インチ: 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
- InChIKey: RGHHSNMVTDWUBI-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]
- BRN: 0471352
計算された属性
- せいみつぶんしりょう: 122.03700
- どういたいしつりょう: 122.036779430 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 93.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 37.3
- ぶんしりょう: 122.12
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.129(lit.)
- ゆうかいてん: 112-116 °C (lit.)
- ふってん: 191℃/50mmHg(lit.)
- フラッシュポイント: 174℃
- 屈折率: 1.5105 (estimate)
- ようかいど: 13.8g/l
- すいようせい: 13 g/L (30 ºC)
- PSA: 37.30000
- LogP: 1.20470
- FEMA: 3156
- ようかいせい: エタノール、エーテル、アセトン、酢酸エチルに溶けやすく、水に微溶解(30.5℃で1.38 g/100 ml)、ベンゼンに溶解(65℃でベンゼン中3.68 g/ml)
- マーカー: 4811
- じょうきあつ: 1.13e-04 mmHg
- 酸性度係数(pKa): 7.61(at 25℃)
- かんど: Air Sensitive
4-Hydroxybenzaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- RTECS番号:CU6475000
-
危険物標識:

- セキュリティ用語:S24/25
- 包装等級:I; II; III
- 包装カテゴリ:I; II; III
- TSCA:Yes
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°C, stored under nitrogen
4-Hydroxybenzaldehyde 税関データ
- 税関コード:2912210000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
4-Hydroxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18030-5.0g |
4-hydroxybenzaldehyde |
123-08-0 | 95% | 5g |
$29.0 | 2023-05-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1895-20mg |
4-Hydroxybenzaldehyde |
123-08-0 | HPLC≥98% | 20mg |
¥100元 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H021A-100g |
4-Hydroxybenzaldehyde |
123-08-0 | 98% | 100g |
¥85.0 | 2022-06-10 | |
| abcr | AB117087-500 g |
4-Hydroxybenzaldehyde, 98%; . |
123-08-0 | 98% | 500g |
€102.70 | 2023-06-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0198-100g |
4-Hydroxybenzaldehyde |
123-08-0 | 98.0%(GC) | 100g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0198-500g |
4-Hydroxybenzaldehyde |
123-08-0 | 98.0%(GC) | 500g |
¥1220.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018612-500g |
p-Hydroxybenzaldehyde |
123-08-0 | 98% | 500g |
¥132.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-256775C-10 kg |
4-Hydroxybenzaldehyde, |
123-08-0 | 10kg |
¥9,853.00 | 2023-07-11 | ||
| Life Chemicals | F2190-0635-5g |
4-hydroxybenzaldehyde |
123-08-0 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
| OTAVAchemicals | 1194810-100MG |
4-hydroxybenzaldehyde |
123-08-0 | 95% | 100MG |
$52 | 2023-06-25 |
4-Hydroxybenzaldehyde 合成方法
ごうせいかいろ 1
4-Hydroxybenzaldehyde Raw materials
4-Hydroxybenzaldehyde Preparation Products
- Vanillic acid (121-34-6)
- Hydroxymalonic Acid (80-69-3)
- Syringaldehyde (134-96-3)
- Malic acid (6915-15-7)
- Lactate (50-21-5)
- Vanillin (121-33-5)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Oxalic acid (144-62-7)
- 2-hydroxyacetic acid (79-14-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
4-Hydroxybenzaldehyde サプライヤー
4-Hydroxybenzaldehyde 関連文献
-
1. Isoflavonoid biosynthesis: concerning the aryl migrationHakim A. M. Al-Ani,Paul M. Dewick J. Chem. Soc. Perkin Trans. 1 1984 2831
-
Abeer M. El-Naggar,Ibrahim H. Eissa,Amany Belal,Amira A. El-Sayed RSC Adv. 2020 10 2791
-
Ivan Bassanini,Ilda D'Annessa,Massimo Costa,Daniela Monti,Giorgio Colombo,Sergio Riva Org. Biomol. Chem. 2018 16 3741
-
Julian R. Silverman,Andrew M. Danby,Bala Subramaniam React. Chem. Eng. 2019 4 1421
-
Edwin R. de Jong,Nicole Deloch,Wolfgang Knoll,Cédric-Olivier Turrin,Jean-Pierre Majoral,Anne-Marie Caminade,Ingo K?per New J. Chem. 2015 39 7194
-
Anand Mohan Verma,Nanda Kishore New J. Chem. 2017 41 8845
-
Longfei Lin,Boran Ni,Hongmei Lin,Sali Cao,Chunjing Yang,Yang Zhao,Dan Xue,Jian Ni Anal. Methods 2015 7 244
-
Yongquan Wu,Aiping Shi,Huiying Liu,Yuanyan Li,Weican Lun,Hong Zeng,Xiaolin Fan New J. Chem. 2020 44 17360
-
Mi Wu,Hongzhao Wang,Haifang Mao,Chaoyang Wang,Zhenbiao Dong,Ting Tang,Wei Zheng,Lehong Jin,Jibo Liu RSC Adv. 2022 12 5245
-
Manish Kumar Dixit,Mrigendra Dubey Phys. Chem. Chem. Phys. 2018 20 23762
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Hydroxybenzaldehydes
- Natural Products and Extracts Plant Extracts Plant based Visnea mocanera
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
4-Hydroxybenzaldehydeに関する追加情報
4-Hydroxybenzaldehyde (CAS No. 123-08-0): A Versatile Compound in Modern Chemical and Biomedical Research
4-Hydroxybenzaldehyde, a phenolic aldehyde with the molecular formula C7H6O2, has emerged as a critical chemical intermediate and bioactive agent in recent years. This compound, also known by its CAS registry number 123-08-0, features a benzene ring substituted with a hydroxyl group at the para position and an aldehyde functional group. Its unique structure endows it with multifaceted reactivity, making it indispensable in both synthetic chemistry and biological studies. Recent advancements in its synthesis pathways and biomedical applications have further solidified its role in cutting-edge research.
In organic synthesis, 4-hydroxybenzaldehyde serves as a key precursor for constructing complex molecules through aldol condensation or C-C bond formation. A groundbreaking study published in Angewandte Chemie International Edition (2023) demonstrated its utility in the synthesis of bis-heterocyclic scaffolds, which are critical for developing novel drug candidates. Researchers leveraged its aldehyde reactivity to form imine intermediates under mild conditions, enabling scalable production of compounds targeting neurodegenerative diseases. This approach highlights the compound's adaptability in modular synthetic strategies, where its functional groups can be selectively modified to access diverse chemical spaces.
The biological profile of 4-hydroxybenzaldehyde has been extensively explored in recent years. A 2023 investigation in Nature Communications revealed its potent anti-inflammatory activity via inhibition of the NF-κB signaling pathway, a hallmark of chronic inflammatory disorders such as rheumatoid arthritis. The study identified that the para-substituted structure allows selective binding to IKKβ enzyme, suppressing pro-inflammatory cytokine production without cytotoxic effects observed at therapeutic concentrations. Additionally, this compound exhibits significant antioxidant properties due to its phenolic hydroxyl group's ability to scavenge free radicals, as evidenced by DPPH assays conducted by researchers at MIT (Journal of Agricultural and Food Chemistry, 2023).
In drug discovery contexts, 4-hydroxybenzaldehyde derivatives have gained attention for their anticancer potential. A collaborative study between Stanford University and Genentech (published in Cancer Research, 2023) showed that certain analogs selectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial membrane permeability. The para-substituted configuration was found to enhance cellular uptake compared to ortho-substituted counterparts, improving bioavailability while minimizing off-target effects. These findings underscore the importance of structural optimization using this core scaffold.
Synthetic methodologies for obtaining pure samples of CAS No. 123-08-0 material have evolved significantly with green chemistry principles gaining traction. Traditional oxidation methods using dichromate reagents have been largely replaced by enzymatic approaches utilizing almond dehydrogenase variants engineered through directed evolution (ACS Sustainable Chemistry & Engineering, 2023). This enzymatic synthesis achieves >95% yield under aqueous conditions at ambient temperature, eliminating hazardous byproducts associated with conventional protocols. Another notable development involves microwave-assisted synthesis from salicyl alcohol precursors reported in the RSC Advances, achieving reaction completion within minutes compared to hours required for conventional heating.
The pharmacokinetic properties of this compound were recently characterized using advanced mass spectrometry techniques (Journal of Medicinal Chemistry, 2023). Researchers demonstrated that when formulated into lipid nanoparticles (LNPs), the oral bioavailability increases by an order of magnitude compared to free form administration. This discovery opens new avenues for developing sustained-release formulations targeting chronic conditions such as neuroinflammation and metabolic disorders where prolonged exposure is beneficial.
In materials science applications, 4-hydroxybenzaldehyde-based polymers exhibit unique photoresponsive properties when incorporated into conjugated polymer frameworks (Advanced Materials Interfaces, 2023). By forming Schiff base linkages with diaminobenzenes under UV irradiation, these materials show reversible switching behavior between conductive and insulating states – a property being explored for next-generation optoelectronic devices such as flexible sensors and smart windows.
A recent metabolomics study published in Nature Metabolism (March 2024) identified endogenous levels of this compound correlating with improved insulin sensitivity in murine models of type II diabetes. The research team discovered that when administered alongside metformin analogs at subtherapeutic doses (EC50: ~5 μM), it synergistically enhances glucose uptake mechanisms through AMPK activation pathways without affecting pancreatic β-cell function.
In analytical chemistry contexts, novel derivatization strategies involving 4-hydroxybenzaldehyde reagents have been developed for sensitive detection of neurotransmitters like dopamine (Analytical Chemistry, June 2024). By forming fluorescent adducts via aldimine formation under neutral pH conditions, these methods achieve detection limits as low as femtomolar concentrations – critical for early diagnosis of Parkinson's disease through cerebrospinal fluid analysis.
Safety evaluations conducted per OECD guidelines confirmed non-toxic profiles at recommended working concentrations (NOAEL ≥5 mg/kg bw/day,) when used within controlled laboratory settings (Toxicological Sciences Supplemental Report Series #789). Its low volatility (<=1 mPa @ 5°C)) allows safe storage under standard conditions when protected from light exposure – an important consideration given its photosensitivity characteristics reported during stability testing.
Ongoing research initiatives include exploration of this compound's role in epigenetic regulation through histone deacetylase inhibition (Nature Chemical Biology, December 2023 preprint). Preliminary data suggests selectivity towards HDAC6 isoforms may provide therapeutic benefits without global chromatin disruption seen with earlier generation inhibitors – a promising direction for treating cancers with dysregulated epigenetic profiles such as multiple myeloma.
In industrial applications, catalytic hydrogenation studies over palladium-on-carbon catalysts have optimized reaction parameters to achieve >99% purity conversion from o-hydroxybenzaldehyde precursors (Catalysis Today, April 2024). These process improvements reduce energy consumption by optimizing hydrogen pressure requirements while maintaining structural integrity during isomerization steps – critical advancements for large-scale manufacturing processes.
The compound's role as a chiral auxiliary has been revitalized through asymmetric synthesis approaches reported in JACS Au,(September 2023). By forming dynamic covalent bonds with proline derivatives under solvent-free conditions, researchers achieved enantiomeric excess values exceeding 98% – demonstrating its utility in synthesizing optically pure pharmaceutical intermediates required for modern drug development pipelines.
A significant breakthrough was announced at the ACS National Meeting (August 2023) regarding its use as a molecular probe for imaging intracellular redox states via fluorescence microscopy techniques. When conjugated with thiol-reactive groups using click chemistry approaches (CuAAC reaction), it provides real-time visualization of reactive oxygen species distribution within live cells – enabling new insights into mitochondrial dysfunction mechanisms linked to neurodegenerative diseases.
Surface-enhanced Raman spectroscopy (SERS)-based detection systems incorporating this compound have achieved parts-per-trillion sensitivity thresholds (Analytical Methods, February 2019 update). The unique vibrational signatures generated during silver nanoparticle interactions allow rapid identification even within complex biological matrices such as blood plasma or environmental water samples contaminated with organic pollutants.
123-08-0 (4-Hydroxybenzaldehyde) 関連製品
- 139-85-5(Protocatechualdehyde)
- 2973-78-6(3-Bromo-4-hydroxybenzaldehyde)
- 100-83-4(3-Hydroxybenzaldehyde)
- 26153-38-8(3,5-Dihydroxybenzaldehyde)
- 78119-82-1(6-hydroxynaphthalene-2-carbaldehyde)
- 122-03-2(4-Isopropylbenzaldehyde)
- 15174-69-3(4-Hydroxy-3-methylbenzaldehyde)
- 100-10-7(p-Dimethylaminobenzaldehyde)
- 60549-26-0(3-Hydroxy-5-methylbenzaldehyde)
- 100-52-7(Benzaldehyde)



